molecular formula C27H31NO4 B4327536 N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide

N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide

Cat. No.: B4327536
M. Wt: 433.5 g/mol
InChI Key: ROOXVMBDIWXQIP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with various substituents that may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Substitution Reactions: Subsequent steps involve the introduction of the 3,4-dimethoxybenzyl and 2-isopropyl-5-methylphenoxy groups through substitution reactions. These reactions may require specific catalysts and conditions to ensure high yields and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be susceptible to oxidation under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The benzamide core can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence specific signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-2-[(2-isopropylphenoxy)methyl]benzamide: A similar compound with a slight variation in the substituents.

    N-(3,4-dimethoxybenzyl)-2-[(2-methylphenoxy)methyl]benzamide: Another related compound with different substituents.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4/c1-18(2)22-12-10-19(3)14-25(22)32-17-21-8-6-7-9-23(21)27(29)28-16-20-11-13-24(30-4)26(15-20)31-5/h6-15,18H,16-17H2,1-5H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXVMBDIWXQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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